molecular formula C27H26N2O6 B2815073 Z-L-Dab(Fmoc)-OH CAS No. 1217471-94-7; 151132-82-0

Z-L-Dab(Fmoc)-OH

Cat. No.: B2815073
CAS No.: 1217471-94-7; 151132-82-0
M. Wt: 474.513
InChI Key: XVQCVMKVEGLEGU-DEOSSOPVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Z-L-Dab(Fmoc)-OH, or N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-gamma-benzyloxycarbonyl-L-2,4-diaminobutyric acid, is a protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS) and dendrimer chemistry. Its structure features:

  • Fmoc group: Protects the α-amino group, removable under basic conditions (e.g., piperidine) .
  • Z group (benzyloxycarbonyl): Protects the γ-amino group of the 2,4-diaminobutyric acid (Dab) side chain, cleavable via hydrogenolysis or strong acids .
  • CAS No.: 204316-32-5; Molecular Weight: 474.5 g/mol (as per Fmoc-Dab(Z)-OH in ).

This compound is critical for introducing branched architectures in peptides and nanomaterials due to Dab’s dual amino functionalities. Its orthogonal protecting groups (Fmoc and Z) enable sequential deprotection, facilitating controlled synthesis of complex structures like dendrimers .

Properties

CAS No.

1217471-94-7; 151132-82-0

Molecular Formula

C27H26N2O6

Molecular Weight

474.513

IUPAC Name

(2S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(phenylmethoxycarbonylamino)butanoic acid

InChI

InChI=1S/C27H26N2O6/c30-25(31)24(29-27(33)34-16-18-8-2-1-3-9-18)14-15-28-26(32)35-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14-17H2,(H,28,32)(H,29,33)(H,30,31)/t24-/m0/s1

InChI Key

XVQCVMKVEGLEGU-DEOSSOPVSA-N

SMILES

C1=CC=C(C=C1)COC(=O)NC(CCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

solubility

not available

Origin of Product

United States

Comparison with Similar Compounds

Fmoc-L-Dab(Alloc)-OH

  • Protecting Groups : Fmoc (α-amine) and Alloc (allyloxycarbonyl, γ-amine).
  • Key Difference : Alloc is cleaved under milder conditions (e.g., Pd-catalyzed deallylation) compared to Z, making it suitable for acid-sensitive substrates .
  • Applications : Preferred for synthesizing acid-labile conjugates, such as glycopeptides or drug-delivery micelles .

Z-D-Dapa(Fmoc)-OH

  • Structure: D-isomer of 2,3-diaminopropionic acid (Dapa) with Fmoc (α-amine) and Z (β-amine).
  • Key Difference : Shorter side chain (Dapa vs. Dab) and D-configuration, which may influence peptide helicity or receptor binding .
  • Physicochemical Properties : Higher lipophilicity (LogP = 3.33) compared to Z-L-Dab(Fmoc)-OH (LogP ~2.5–3.0 estimated), impacting solubility and membrane permeability .

N3-L-Dab(Fmoc)-OH

  • Structure : Features an azide (-N3) handle for click chemistry.
  • Applications: Enables site-specific bioconjugation (e.g., with alkynes) in drug delivery systems or functionalized nanomaterials .

Fmoc-Lys(Boc)-OH

  • Structure : Lysine with Fmoc (α-amine) and Boc (tert-butyloxycarbonyl, ε-amine).
  • Comparison: Side Chain Length: Lysine’s longer side chain (4 carbons vs. Dab’s 3) provides greater flexibility in dendrimer synthesis . Deprotection: Boc requires strong acids (e.g., TFA), whereas Z in this compound is hydrogenolysis-dependent, offering orthogonal strategies .

Fmoc-Cys(Trt)-OH

  • Structure : Cysteine with Fmoc (α-amine) and Trt (trityl, thiol protection).
  • Comparison: Racemization Risk: Fmoc-Cys(Trt)-OH exhibits high racemization (10.9–26.6%) under microwave SPPS, whereas this compound’s Dab side chain lacks stereochemical sensitivity . Applications: this compound is preferred for non-thiol-containing architectures requiring minimal stereochemical complications .

Stability and Deprotection Efficiency

Compound Deprotection Conditions Stability Notes Reference
This compound Z: H₂/Pd or TFA; Fmoc: Piperidine Stable under SPPS basic conditions
Fmoc-L-Dab(Alloc)-OH Alloc: Pd(0)/PhSiH₃ Acid-stable; ideal for sequential synthesis
Fmoc-Ser(Thp)-OH Thp: Mild acid (pH 3–4) Less stable than Dab derivatives
  • Racemization : this compound shows negligible racemization during coupling, unlike Fmoc-Cys(Trt)-OH, which requires additives like HOBt to suppress epimerization .

UV Quantification of Fmoc Groups

  • Fmoc Loading : this compound’s Fmoc quantification aligns with Fmoc-Gly-OH (ε = 5,800–8,021 dm³·mol⁻¹·cm⁻¹ at 289–301 nm) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.